N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,8-naphthyridine ring, which is a nitrogen-containing heterocyclic ring. Attached to this ring would be a phenyl group and a carboxamide group. The 3,5-difluorophenyl group would also be attached to the carboxamide group .Scientific Research Applications
- For instance, it has been used in the synthesis of 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole , which shows promise in cancer treatment .
- Another derivative synthesized from this compound is 5-trifluoromethyl-3-difluorophenyl-1,2,4-thiadiazole . This compound has been investigated for its potential applications in Alzheimer’s disease treatment.
- N-phenylacetamide sulphonamides, including derivatives of this compound, have been studied for their analgesic activity. Notably, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited analgesic effects comparable to or superior to paracetamol .
- Spirocyclic compounds often display unique biological activities. Some derivatives have been explored as aromatase inhibitors, which are relevant in hormone-related conditions .
- The spiro framework’s structural features have inspired the synthesis of ligands and catalysts. Researchers have used spirocyclics to create compounds like spirobisoxazolines and SPINOL-derived phosphoric acids .
- Due to the importance of spirocycles, various synthetic methods have been developed. Researchers continue to explore innovative approaches for synthesizing spiro compounds, including those derived from this naphthyridine derivative .
Anticancer Research
Alzheimer’s Disease Research
Analgesic Properties
Aromatase Inhibition
Ligand and Catalyst Design
Synthetic Methodologies
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. This could involve in vitro and in vivo studies to determine its potential therapeutic effects .
Mechanism of Action
Target of Action
The primary target of N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as DAPT, is the γ-secretase complex . This complex plays a crucial role in the Notch signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
DAPT acts as a γ-secretase inhibitor . It interacts with the γ-secretase complex and inhibits its activity, thereby blocking the cleavage of Notch receptors and the subsequent release of the Notch intracellular domain (NICD). This prevents the NICD from translocating to the nucleus and activating the transcription of Notch target genes .
Biochemical Pathways
The inhibition of γ-secretase by DAPT affects the Notch signaling pathway . This pathway is involved in the regulation of various cellular processes, including cell fate determination, cell proliferation, and cell death. By inhibiting γ-secretase, DAPT prevents the activation of the Notch pathway, thereby influencing these cellular processes .
Pharmacokinetics
It has been shown that dapt can reduce aβ40 and aβ42 levels in human primary neuronal cultures and in brain extract, cerebrospinal fluid, and plasma in vivo . This suggests that DAPT can cross the blood-brain barrier and exert its effects in the central nervous system .
Result of Action
The inhibition of γ-secretase and the subsequent blockade of the Notch signaling pathway by DAPT can lead to various cellular effects. For instance, DAPT has been shown to induce neuronal differentiation and block Notch signaling in hybrid human-mouse fetal thymus organ culture (FTOC), causing epidermal stem cells (ESCs) to commit to neuronal differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DAPT. For example, submersion and hypoxia have been shown to prevent ciliated cell differentiation by maintaining Notch signaling, which can be inhibited by DAPT . This suggests that the cellular environment can modulate the effects of DAPT on cell differentiation and the Notch signaling pathway .
properties
IUPAC Name |
N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2N3O3/c22-12-9-13(23)11-14(10-12)25-20(28)17-18(27)16-7-4-8-24-19(16)26(21(17)29)15-5-2-1-3-6-15/h1-11,27H,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKWJJGOAPTDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NC4=CC(=CC(=C4)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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